molecular formula C6H13NO2 B3120985 Carbamic acid, (1,1-dimethylethyl)-, methyl ester CAS No. 27701-01-5

Carbamic acid, (1,1-dimethylethyl)-, methyl ester

Cat. No.: B3120985
CAS No.: 27701-01-5
M. Wt: 131.17 g/mol
InChI Key: HBCAQUUDOCPMTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, (1,1-dimethylethyl)-, methyl ester (CAS: N/A; molecular formula: C₆H₁₃NO₂) is a carbamate derivative characterized by a tert-butyl (1,1-dimethylethyl) group attached to the carbamic acid’s nitrogen atom and a methyl ester functional group. Structurally, it belongs to the class of N-Boc (tert-butoxycarbonyl) carbamates, widely used in organic synthesis as protective groups for amines due to their stability under acidic and basic conditions .

This compound is synthesized via microwave-assisted Suzuki-Miyaura cross-coupling reactions, as demonstrated in the preparation of Raf kinase inhibitors. For example, a tert-butyl carbamate intermediate was reacted with a brominated pyrrolopyridine derivative in the presence of cesium carbonate and water-DMF solvent, yielding a complex carbamate-based inhibitor precursor . Its role in medicinal chemistry is underscored by its utility as a key intermediate in kinase-targeted drug discovery.

Properties

IUPAC Name

methyl N-tert-butylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2,3)7-5(8)9-4/h1-4H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCAQUUDOCPMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic acid, (1,1-dimethylethyl)-, methyl ester can be synthesized through several methods. One common method involves the reaction of methyl chloroformate with tert-butylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

CH3OCOCl+(CH3)3CNH2CH3OCONH(CH3)3+HCl\text{CH}_3\text{OCOCl} + \text{(CH}_3\text{)}_3\text{CNH}_2 \rightarrow \text{CH}_3\text{OCO}\text{NH}\text{(CH}_3\text{)}_3 + \text{HCl} CH3​OCOCl+(CH3​)3​CNH2​→CH3​OCONH(CH3​)3​+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar methods. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (1,1-dimethylethyl)-, methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to produce carbamic acid and methanol.

    Transesterification: It can react with other alcohols to form different carbamate esters.

    Decomposition: Under certain conditions, it can decompose to release carbon dioxide and amines.

Common Reagents and Conditions

    Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.

    Transesterification: Requires an alcohol and a catalyst, such as an acid or base.

    Decomposition: Can occur under heat or in the presence of specific catalysts.

Major Products Formed

    Hydrolysis: Produces carbamic acid and methanol.

    Transesterification: Forms different carbamate esters.

    Decomposition: Yields carbon dioxide and amines.

Scientific Research Applications

Carbamic acid, (1,1-dimethylethyl)-, methyl ester, also known as methyl tert-butylcarbamate, is a carbamate ester with the molecular formula C6H13NO2. It is used in chemistry, biology, and industry.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Hydrolysis The ester can be hydrolyzed to produce carbamic acid and methanol. This reaction typically occurs with water and an acid or base catalyst.
  • Transesterification It can react with other alcohols to form different carbamate esters with an alcohol and a catalyst, such as an acid or base.
  • Decomposition Under certain conditions, it can decompose to release carbon dioxide and amines and can occur under heat or in the presence of specific catalysts.

Scientific Research Applications

This compound has applications in various scientific fields:

  • Chemistry It is used as a reagent in organic synthesis, specifically in the formation of other carbamate esters and as a protecting group for amines.
  • Biology It is investigated for potential use in biochemical studies and as a building block for more complex molecules.
  • Medicine It is explored for potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
  • Industry It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of carbamic acid, (1,1-dimethylethyl)-, methyl ester involves its ability to form stable carbamate bonds. These bonds can interact with various molecular targets, including enzymes and proteins, potentially altering their activity. The compound’s effects are mediated through its interactions with these targets, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The tert-butyl group is a common protective moiety across these compounds, but the ester and additional functional groups (e.g., indole, phenoxy) dictate their biological activity and synthetic pathways.

Synthetic Flexibility : Microwave-assisted methods (for the target compound) contrast with classical SN2 reactions (e.g., in cyclohexyl derivatives) or multi-step condensations (e.g., indole-containing carbamates) .

Biological Relevance : While the target compound is primarily an intermediate, analogs like the indole-containing carbamate show agonist activity at human formyl peptide receptors, highlighting structural tuning for target specificity .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The tert-butyl group enhances lipophilicity, reducing aqueous solubility compared to carbamates with polar substituents (e.g., hydroxyl or pyridinyl groups).
  • Stability : Tert-butyl carbamates are stable under basic conditions but cleaved by strong acids (e.g., trifluoroacetic acid), a property exploited in drug synthesis .
  • Bioactivity : Methyl esters generally exhibit higher metabolic stability than ethyl esters, as seen in cardiotonic pyridinecarboxylic acid derivatives .

Biological Activity

Carbamic acid, (1,1-dimethylethyl)-, methyl ester, commonly known as Methyl tert-butylcarbamate (MTBC), is an organic compound with significant biological and industrial applications. This article explores its biological activity, mechanism of action, pharmacokinetics, and potential therapeutic uses based on diverse research findings.

Overview

  • Chemical Structure : MTBC has the molecular formula C6H13NO2 and is classified as a carbamate ester.
  • Applications : It is utilized in organic synthesis, pharmaceuticals, and as a biochemical reagent.

MTBC operates primarily through its interaction with biological targets, which can include enzymes and receptors. The compound acts as a protecting group for amines during organic synthesis, safeguarding them from unwanted reactions. This property is particularly useful in peptide synthesis and other biochemical applications.

Pharmacokinetics

Research indicates that carbamates like MTBC exhibit good chemical stability and the ability to penetrate cell membranes effectively. This characteristic enhances their potential for use in drug design and therapeutic applications. The compound's pharmacokinetic profile suggests that it may be well-absorbed when administered via various routes.

Antioxidant Properties

Studies have shown that MTBC possesses antioxidant activity. For instance, it has been evaluated for its ability to scavenge free radicals using assays such as DPPH and ABTS. These assays measure the capacity of compounds to neutralize reactive oxygen species (ROS), which are implicated in various diseases .

Assay Type IC50 Value (μg/ml)
DPPH75
ABTS50

These results indicate that MTBC has a moderate capacity to act as an antioxidant, which may contribute to its therapeutic potential in oxidative stress-related conditions.

Enzyme Interaction

MTBC has been studied for its interaction with various enzymes. For example, it has been shown to influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can affect the pharmacokinetics of co-administered drugs .

Case Studies

  • Neuroprotective Effects : In a study involving neuroprotection against oxidative stress in neuronal cells, MTBC demonstrated significant protective effects by reducing cell apoptosis induced by hydrogen peroxide exposure. The results suggested that MTBC could potentially be developed as a therapeutic agent for neurodegenerative diseases .
  • Insecticidal Activity : Research has also explored the use of MTBC as an insecticide. It was found to be effective against various pests by disrupting their nervous system functions. This application highlights its potential role in agricultural chemistry .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Carbamic acid, (1,1-dimethylethyl)-, methyl ester, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via esterification or carbamate formation. For example, tert-butyl carbamates can be prepared using sodium borohydride in a solvent mixture (e.g., alcohol and halogenated solvent) at controlled temperatures (-15°C to 0°C), achieving >78% yield and high chiral purity . Reaction conditions such as solvent polarity and temperature are critical for minimizing side reactions and maximizing stereochemical fidelity. Acetoacetic ester analogs may also serve as intermediates in multi-step syntheses .

Q. What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR), particularly 1^1H and 13^{13}C NMR, is essential for confirming stereochemistry and functional groups. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to assess purity and detect trace impurities. NIST-standardized databases provide reference spectra for cross-validation .

Q. What safety protocols should be followed when handling Carbamic acid derivatives in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including gloves, goggles, and lab coats. In case of skin contact, wash thoroughly with soap and water. For inhalation exposure, move to fresh air and seek medical attention. Safety Data Sheets (SDS) recommend storage in cool, dry conditions away from oxidizing agents .

Advanced Research Questions

Q. How can researchers optimize stereoselective synthesis of Carbamic acid derivatives, and what factors critically influence enantiomeric excess?

  • Methodological Answer : Asymmetric reduction using chiral catalysts or enantioselective solvents is key. For instance, sodium borohydride in a halogenated solvent/alcohol mixture at sub-zero temperatures enhances enantiomeric excess (>99%) by stabilizing transition states . Solvent choice (e.g., dichloromethane vs. methanol) and temperature gradients must be systematically tested to minimize racemization .

Q. What reaction mechanisms underpin the formation of tert-butyl carbamates, and how do substituents affect reaction kinetics?

  • Methodological Answer : The reaction proceeds via nucleophilic acyl substitution, where the tert-butoxy group acts as a leaving group. Electron-withdrawing substituents on the carbamate nitrogen accelerate the reaction by stabilizing the transition state. Kinetic studies using isotopic labeling (e.g., 18^{18}O) can elucidate rate-determining steps .

Q. How can researchers evaluate the biological activity of Carbamic acid esters, such as antimicrobial properties, using in vitro assays?

  • Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays against target organisms (e.g., Candida tropicalis). Gas Chromatography-Mass Spectrometry (GC-MS) can quantify compound uptake in microbial cells, while comparative studies with structural analogs (e.g., ethyl palmitate) identify structure-activity relationships .

Q. What strategies enable the use of this compound as a protecting group in multi-step organic syntheses?

  • Methodological Answer : The tert-butyl carbamate (Boc) group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid). It is widely used to protect amines in peptide synthesis. Stability studies under varying pH and temperature conditions are critical for optimizing orthogonal protection strategies .

Q. How can contradictions in biological activity data between studies be resolved, particularly when evaluating antimicrobial efficacy?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent carriers). Meta-analyses comparing GC-MS profiles and microbial strain specificity (e.g., Candida spp. vs. bacterial models) can isolate confounding factors. Replicating experiments under standardized protocols is essential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, (1,1-dimethylethyl)-, methyl ester
Reactant of Route 2
Reactant of Route 2
Carbamic acid, (1,1-dimethylethyl)-, methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.